Quinine, n-propyl chloride

Description

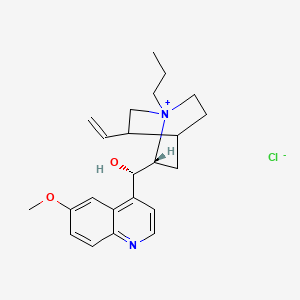

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63717-13-5 |

|---|---|

Molecular Formula |

C23H31ClN2O2 |

Molecular Weight |

403.0 g/mol |

IUPAC Name |

(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |

InChI |

InChI=1S/C23H31N2O2.ClH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |

InChI Key |

WWMPOSZANYFKNP-XJXJHPFJSA-M |

Isomeric SMILES |

CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Canonical SMILES |

CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Quinine, N Propyl Chloride and Analogous Quaternary Ammonium Salts

Direct N-Alkylation Procedures of Quinine (B1679958)

The most common method for synthesizing Quinine, n-propyl chloride and its analogs is through the direct N-alkylation of the quinine molecule. This reaction targets the more nucleophilic quinuclidine (B89598) nitrogen. The synthesis typically involves reacting quinine with an alkylating agent, such as 1-chloropropane, under controlled conditions. vulcanchem.comontosight.ai

Optimization of Reaction Conditions for Quaternization

The efficiency of the N-alkylation of quinine is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the base. For instance, in the synthesis of quinine-derived quaternary ammonium (B1175870) salts for use as phase-transfer catalysts, various solvents like dichloromethane (B109758) (CH2Cl2), chloroform (B151607) (CHCl3), toluene, and tetrahydrofuran (B95107) (THF) have been investigated. rsc.orgscispace.com

Researchers have found that the choice of solvent can significantly impact both the reaction rate and the enantioselectivity of the catalyzed reactions. rsc.orgscispace.com For example, in a domino Michael/O-alkylation reaction catalyzed by quinine, chloroform was identified as the most suitable solvent. rsc.orgscispace.com Temperature also plays a crucial role, with lower temperatures generally leading to higher enantioselectivity, although at the cost of a slower reaction rate. scispace.com The concentration of the reactants and the catalyst loading are also important factors that are fine-tuned to maximize yield and efficiency. rsc.orgscispace.com

A study on the synthesis of 1-alkylquinine bromides optimized the alkylation process to produce a homologous series of pure compounds with high yields. acs.orgacs.org This optimization was crucial for the subsequent synthesis of multifunctional ionic liquids. acs.orgacs.org

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Quinine | Na2CO3 | CH2Cl2 | Room Temp | Good | Moderate |

| 2 | Quinine | Et3N | CH2Cl2 | Room Temp | Good | Poor |

| 3 | Quinine | NaHCO3 | CH2Cl2 | Room Temp | Poor | - |

| 4 | Quinine | Na2CO3 | CHCl3 | Room Temp | Good | Moderate |

| 5 | Quinine | Na2CO3 | THF | Room Temp | Lower | Lower |

| 6 | Quinine | Na2CO3 | Toluene | Room Temp | Lower | Lower |

| 7 | Quinine | Na2CO3 | CHCl3 | 0 | Good | Higher |

This table is a representative example based on findings from studies on optimizing quinine-catalyzed reactions. rsc.orgscispace.com

Role of Counterions in Quaternization Efficiency

The counterion introduced during the quaternization process, or exchanged in a subsequent step, can influence the properties and reactivity of the resulting quaternary ammonium salt. acs.org For example, the synthesis of 1-alkylquinine bromides serves as a starting point for creating a variety of ionic liquids by exchanging the bromide anion with other counterions of natural origin. acs.orgacs.org This strategy allows for the tuning of the biological, chemical, and physical properties of the final product. acs.org

The nature of the counterion can also play a role in the catalytic activity of the quaternary salt. In phase-transfer catalysis, the lipophilicity of the cation-anion pair is a critical factor in its ability to transfer reactants between immiscible phases.

Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to larger-scale production of quinine quaternary ammonium salts presents several challenges. chemrxiv.org Factors such as reaction kinetics, heat transfer, and purification methods need to be carefully considered. For industrial applications, the cost-effectiveness and environmental impact of the synthesis are paramount. chemrxiv.org The development of one-pot synthesis and pot-economical processes, where multiple reaction steps are carried out in a single reaction vessel, is a significant advancement in improving the efficiency and sustainability of these syntheses. researchgate.netresearchgate.net

For instance, the synthesis of a letermovir (B608528) intermediate utilized a quinine-derived monoquaternary ammonium salt as a phase-transfer catalyst, which was preferred for large-scale preparation due to its lower cost and potential for reuse. thieme-connect.com The development of robust and scalable synthetic routes is crucial for the commercial viability of these compounds. researchgate.net

Functional Group Tolerance in N-Alkylation Reactions

Cinchona alkaloids like quinine possess multiple functional groups, including a quinoline (B57606) ring, a secondary alcohol at the C9 position, a vinyl group, and two nitrogen atoms (the quinuclidine and the quinoline nitrogen). clockss.orgresearchgate.net The selective N-alkylation of the more basic quinuclidine nitrogen is generally favored. mcgonigalgroup.com However, the reactivity of other functional groups must be considered during the synthesis of quaternary salts.

Studies have shown that under specific conditions, the N-alkylation can proceed with high selectivity, leaving other functional groups intact. nih.gov For example, late-stage C-H alkylation of quinine has been achieved with good functional group tolerance, allowing for the modification of the heterocycle without affecting other parts of the molecule. nih.gov This tolerance is crucial for creating a diverse range of derivatives with tailored properties. However, in some cases, minor amounts of N,O-dialkylated products can be formed, indicating that the C9 hydroxyl group can also react under certain conditions. clockss.org

Green Chemistry Principles in Quaternization Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, and the synthesis of quinine derivatives is no exception. nih.gov Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. chemrxiv.orgnih.gov

One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. preprints.org Solvent-free reaction conditions and the use of simple purification methods like washing, instead of column chromatography, also contribute to a greener process. preprints.org The development of one-pot syntheses and the use of reusable catalysts are also key strategies in sustainable chemistry. researchgate.netnih.gov The conversion of quinine into ionic liquids can also be seen as a green approach, as it allows for the tuning of properties and can lead to more efficient processes. acs.org

Derivatization Strategies for Modified Quinine Scaffolds Beyond N-Alkylation

While N-alkylation is a primary method for modifying quinine, numerous other derivatization strategies have been developed to expand the chemical space of quinine-based compounds. caltech.eduscielo.br These modifications can target other reactive sites on the quinine scaffold, leading to a wide array of derivatives with diverse applications.

A common strategy involves the modification of the C9 hydroxyl group. ub.ac.iddoaj.orgbeilstein-journals.org This can be achieved through esterification or etherification reactions. For example, a series of quinine ester derivatives were synthesized by reacting quinine with various alkyl and aryl carbonyl chlorides. ub.ac.iddoaj.org These modifications can significantly alter the biological activity and physical properties of the parent molecule.

Other derivatization strategies include:

Modification of the vinyl group: The vinyl group can be subjected to various transformations, such as oxidation or addition reactions. beilstein-journals.org

Modification of the quinoline ring: Functional groups can be introduced onto the quinoline ring system through various C-H activation and functionalization reactions. rsc.orgresearchgate.net

Ring-distortion strategies: More complex modifications involve the cleavage, expansion, or fusion of the quinuclidine or quinoline ring systems to create novel molecular scaffolds. scielo.br

These diverse derivatization strategies allow for the creation of extensive libraries of quinine-based compounds for screening in drug discovery and for the development of new catalysts and other functional materials. caltech.edu

Advanced Spectroscopic and Structural Elucidation of Quinine, N Propyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment.rsc.orgacs.org

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution and the solid state. For Quinine (B1679958), n-propyl chloride, NMR is instrumental in confirming the covalent structure and providing detailed insights into its stereochemistry.

Two-Dimensional NMR Techniques

The complexity of the ¹H NMR spectrum of quinine derivatives, often characterized by significant signal overlap, necessitates the use of two-dimensional (2D) NMR techniques for complete assignment. magritek.commagritek.com For Quinine, n-propyl chloride, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would be employed to unambiguously assign all proton and carbon signals. wisc.educonicet.gov.ar

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the quinoline (B57606) and quinuclidine (B89598) moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. beilstein-journals.orgd-nb.info

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. conicet.gov.arconicet.gov.ar

The quaternization of the quinuclidine nitrogen by the n-propyl group is expected to cause a significant downfield shift of the adjacent protons and carbons compared to native quinine, a key diagnostic feature in the NMR spectra.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for the Quinuclidine and n-Propyl Moieties of this compound.

| Atom | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |

| N-CH₂ (n-propyl) | ~3.5 - 3.8 | ~55 - 58 |

| CH₂ (n-propyl) | ~1.8 - 2.0 | ~18 - 20 |

| CH₃ (n-propyl) | ~0.9 - 1.1 | ~10 - 12 |

| H-2 | ~3.0 - 3.3 | ~48 - 50 |

| H-3 | ~2.4 - 2.6 | ~38 - 40 |

| H-4 | ~1.8 - 2.0 | ~27 - 29 |

| H-5 | ~1.6 - 1.8 | ~25 - 27 |

| H-6 | ~3.3 - 3.6 | ~59 - 62 |

| H-7 | ~1.7 - 1.9 | ~25 - 27 |

| H-8 | ~3.3 - 3.6 | ~59 - 62 |

| H-9 | ~5.8 - 6.0 | ~71 - 73 |

Note: These are hypothetical values based on known data for quinine and related N-alkylated derivatives. Actual values may vary.

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. researchgate.net For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR would be particularly insightful. acs.org

In the solid state, molecules with different conformations or packing environments within the crystal lattice can give rise to distinct NMR signals. For instance, studies on solid quinine have shown the presence of three crystallographically independent molecules in the asymmetric unit, which are distinguishable by ssNMR. acs.orgresearchgate.netresearchgate.net Similar analysis of this compound could reveal details about its crystal packing and the presence of any conformational polymorphism. researchgate.net Advanced techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can further elucidate the through-space proximities between different parts of the molecule, confirming packing arrangements. acs.org

Chiroptical Spectroscopy for Enantiomeric Purity and Conformation.researchgate.net

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable for confirming the absolute configuration and studying the solution-state conformation of enantiomerically pure compounds like this compound. rsc.org

Circular Dichroism (CD) Studies

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions within the molecule's chromophores. mdpi.com The primary chromophore in this compound is the 6'-methoxyquinoline ring system. mdpi.com

The CD spectrum of quinine derivatives is typically dominated by Cotton effects associated with the π-π* transitions of the quinoline ring. mdpi.comscispace.com The sign and magnitude of these Cotton effects are highly sensitive to the molecule's conformation, particularly the relative orientation of the quinoline and quinuclidine moieties. scispace.comnih.gov Studies on various cinchona alkaloids have shown that the conformation around the C(8)-C(9) bond significantly influences the CD spectrum. scispace.com By comparing the experimental CD spectrum of this compound with theoretical spectra calculated using methods like Density Functional Theory (DFT), its preferred solution-phase conformation can be determined. researchgate.net

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized infrared light and provides a wealth of stereochemical information. rsc.orgnih.gov VCD is particularly powerful for determining the absolute configuration of chiral molecules, as the VCD spectrum of one enantiomer is the mirror image of the other. rsc.org

For this compound, the VCD spectrum would provide a detailed fingerprint of its three-dimensional structure in solution. acs.orgresearchgate.net The technique is sensitive to the conformation of the entire molecule, including the flexible quinuclidine ring and the orientation of the n-propyl group. rsc.org By comparing the experimental VCD spectrum with DFT-calculated spectra for the (8S,9R) configuration, the absolute stereochemistry can be unequivocally confirmed. nih.gov Furthermore, VCD can detect the presence of different conformers in solution, offering a more complete picture of the molecule's dynamic behavior. acs.org

X-ray Crystallography for Absolute Configuration and Packing.sci-hub.seresearchgate.net

Single-crystal X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure, including its absolute configuration and how it packs in the solid state. nih.govrsc.org

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the crystal packing. nih.gov In the case of this compound, key interactions would likely include hydrogen bonding between the C(9)-hydroxyl group and the chloride anion, as well as van der Waals interactions between the aromatic quinoline rings and the aliphatic quinuclidine and n-propyl groups. rsc.org The way these molecules assemble into a three-dimensional lattice is crucial for understanding the material's physical properties. Studies on other cinchona alkaloid salts have revealed a tendency to form helical assemblies and other complex supramolecular structures. acs.org

Table 2: Illustrative Crystallographic Data for a Quinine Salt.

| Parameter | Illustrative Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | ~12.1 |

| b (Å) | ~6.2 |

| c (Å) | ~18.5 |

| β (°) | ~108.5 |

| Volume (ų) | ~1320 |

| Z | 2 |

Note: These values are based on published data for a related quinine salt and serve for illustrative purposes only. Actual values for this compound would be determined experimentally.

Analysis of Hydrogen Bonding Networks in Crystal Structures

This section would have presented a detailed analysis of the hydrogen bonding network within the crystal structure of this compound. This would include a table of donor-acceptor atoms, bond distances, and angles, which are critical in understanding the supramolecular assembly of the compound. In related Cinchona alkaloid salts, such as quinine dihydrochloride (B599025) hemihydrate, hydrogen bonding is a significant feature, involving interactions between the protonated quinuclidine nitrogen, the hydroxyl group, and the chloride anions, often mediated by water molecules. mdpi.comnih.gov For instance, in quinine dihydrochloride hemihydrate, N—H⋯Cl⋯H—O linkages are observed. mdpi.comnih.gov

Table 1: Hypothetical Hydrogen Bond Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| Data not available | N/A | N/A | N/A | N/A |

| Data not available | N/A | N/A | N/A | N/A |

Investigation of π-π Stacking Interactions

This subsection would have been dedicated to the investigation of π-π stacking interactions within the crystal lattice of this compound. The analysis would have focused on the geometric parameters of these interactions between the quinoline rings of adjacent molecules, including interplanar distances and centroid-to-centroid distances. In the crystal structure of related compounds like quinine dihydrochloride hemihydrate, π-π stacking interactions between the aromatic quinolinium ring systems play a crucial role in the long-range ordering, with centroid-centroid distances typically observed in the range of 3.50 to 3.75 Å. mdpi.comnih.gov

Table 2: Hypothetical π-π Stacking Interaction Parameters for this compound

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

|---|---|---|

| Data not available | N/A | N/A |

Chemical Reactivity and Transformation Studies of Quinine, N Propyl Chloride

Stability and Chemical Degradation Pathways (e.g., hydrolysis of the quaternary salt)

The stability of Quinine (B1679958), n-propyl chloride is a critical factor in its handling, storage, and application. As a quaternary ammonium (B1175870) salt, it is generally considered a stable compound under standard conditions. ontosight.ai However, like other Cinchona alkaloid-derived quaternary salts, its stability can be compromised under specific conditions, such as in the presence of strong bases or nucleophiles, and at elevated temperatures. google.com

Table 1: Postulated Hydrolysis of Quinine, n-propyl chloride

| Reactants | Products | Conditions |

|---|

It is important to note that the stability of Cinchona-derived quaternary ammonium salts can be poor under certain oxidative conditions. For instance, in the presence of strong oxidizing agents like potassium permanganate, these salts can undergo degradation, which may limit their application in certain synthetic transformations. google.com

Transformations Leading to Other Quinine-Derived Species

The this compound molecule serves as a precursor for the synthesis of a variety of other quinine-derived species through transformations at its various functional groups. The quaternized nitrogen, the hydroxyl group at the C9 position, and the vinyl group of the quinuclidine (B89598) moiety are all potential sites for further chemical modification. rsc.orgsci-hub.ru

The hydroxyl group at the C9 position can be alkylated or acylated to yield ether or ester derivatives, respectively. For example, O-allylation of related Cinchona alkaloid quaternary ammonium salts has been reported, which can influence the catalytic activity and selectivity of these compounds in asymmetric synthesis. nih.gov

Furthermore, the vinyl group can undergo a range of reactions, including hydrogenation to the corresponding ethyl group, or participation in addition reactions. nih.gov These transformations allow for the fine-tuning of the steric and electronic properties of the molecule for specific applications.

Table 2: Potential Transformations of this compound

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| This compound | Allyl bromide, Base | O-Allylated quaternary salt |

| This compound | Hydrogen, Catalyst | Dihydrothis compound |

These transformations highlight the versatility of this compound as a scaffold for the development of new derivatives with tailored properties.

Mechanistic Insights into Non-Catalytic Reactions Involving the Quaternary Salt

While much of the research on Cinchona alkaloid quaternary salts focuses on their role in catalysis, understanding their behavior in non-catalytic reactions is also crucial. The quaternary ammonium salt structure, with its positive charge on the nitrogen atom, influences the electron distribution throughout the molecule and can participate in various non-covalent interactions. mdpi.com

In non-catalytic contexts, the this compound can act as an ion-pairing agent. The positively charged quinuclidinium moiety can form a tight ion pair with anionic species in solution. This interaction can influence the reactivity of the paired anion by altering its solvation shell and nucleophilicity.

Mechanistic studies on related Cinchona alkaloid-catalyzed reactions suggest that hydrogen bonding plays a critical role. acs.org The hydroxyl group at the C9 position of this compound can act as a hydrogen bond donor, interacting with and activating electrophilic substrates. This interaction can orient the reactants in a specific manner, even in the absence of a full catalytic cycle.

Furthermore, the aromatic quinoline (B57606) ring system can engage in π-π stacking interactions with other aromatic molecules. These non-covalent forces, in concert with ion-pairing and hydrogen bonding, can lead to the formation of supramolecular assemblies with defined structures and reactivities. While these interactions are the cornerstone of its catalytic applications, they also govern its behavior in non-catalytic transformations, influencing reaction equilibria and pathways.

Applications in Asymmetric Organic Synthesis As a Chiral Catalyst

Asymmetric Phase-Transfer Catalysis (APTC) by Quinine (B1679958), n-propyl chloride and Analogs

Asymmetric Phase-Transfer Catalysis (APTC) is a powerful methodology in organic synthesis, valued for its operational simplicity and mild reaction conditions, making it suitable for industrial applications. rsc.orgacs.org The core principle of APTC involves a catalyst, typically a chiral quaternary ammonium (B1175870) salt, which facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. wpmucdn.comillinois.edu Quaternary ammonium salts derived from Cinchona alkaloids, such as Quinine, n-propyl chloride, are central to this field. rsc.org

The mechanism in base-mediated reactions typically involves the deprotonation of a pronucleophile at the interface between the two phases. wpmucdn.comillinois.edu The resulting anionic nucleophile forms a tight ion pair with the chiral quaternary ammonium cation of the catalyst. illinois.edu This lipophilic chiral ion pair is then transferred into the organic phase. illinois.edu Within this chiral environment, the nucleophile reacts with an electrophile. The specific stereochemical outcome is dictated by the structure of the catalyst, which shields one face of the nucleophile, forcing the electrophile to approach from the less hindered direction, thus leading to the enantioselective formation of the product. researchgate.net The catalyst then returns to the interface to begin another catalytic cycle. Modifications to the quinine structure, such as at the C(9) hydroxyl group or the quinuclidine (B89598) nitrogen, have led to several generations of catalysts with improved reactivity and selectivity. rsc.orgresearchgate.net

Enantioselective alkylation under phase-transfer conditions is a cornerstone of APTC, widely used for the asymmetric synthesis of α-amino acids and the construction of challenging quaternary carbon centers. acs.orgillinois.edu Quinine-derived quaternary ammonium salts are highly effective catalysts for these transformations, particularly in the alkylation of glycine (B1666218) Schiff bases. rsc.orgresearchgate.net For instance, the benzylation of N-(diphenylmethylene)glycine esters using N-anthracenylmethyl-substituted Cinchona alkaloid catalysts can achieve enantiomeric excesses (ee) up to 94%. researchgate.netmdpi.org Further catalyst development, including the introduction of fluorinated N-arylmethyl groups or the use of dual cinchona alkaloid structures, has pushed enantioselectivities to as high as 99% for similar reactions. rsc.orgrsc.org

These catalysts are also adept at mediating the alkylation of other substrates. The asymmetric alkylation of 3-substituted-2-oxindoles using quinine-derived catalysts bearing hydrogen-bond donating groups has been achieved with up to 90% ee under novel, base-free conditions. d-nb.info This method provides access to valuable 3,3'-disubstituted-2-oxindoles, which are important motifs in pharmaceuticals. d-nb.info The catalyst's structure, especially the substituents on the quinuclidine nitrogen and the C(9) hydroxyl group, plays a crucial role in determining both the rate and selectivity of the alkylation. researchgate.netcore.ac.uk

Table 1: Enantioselective Alkylation Reactions via APTC with Quinine Analogs

| Catalyst Type | Substrate | Electrophile | Yield (%) | ee (%) | Reference(s) |

| N-Anthracenylmethyl Quinine Derivative | N-(Diphenylmethylene)glycine t-butyl ester | Benzyl (B1604629) bromide | High | 94 | researchgate.netmdpi.org |

| Dual Cinchona Quinuclidinium Salt | Glycine methyl ester imine | Benzyl bromide | 98 | 99 | rsc.org |

| N-Benzotriazole Quinine Derivative | Glycinate Schiff base | Benzyl bromide | High | 99 | rsc.org |

| Urea-based Quinine Derivative | N-Boc-3-methoxycarbonyl-2-oxindole | Benzyl bromide | 92 | 90 | d-nb.info |

| N-(9-Anthracenylmethyl) Cinchonidinium Bromide | Indanone | Methyl iodide | 95 | 92 | acs.org |

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been successfully implemented using quinine-derived phase-transfer catalysts. wikipedia.org These catalysts facilitate the conjugate addition of a wide range of nucleophiles, including malonates, β-diones, and nitroalkanes, to α,β-unsaturated compounds. illinois.edumdpi.com

Quinine-based primary amines and squaramides have been shown to catalyze the enantioselective Michael addition of cyclic β-diones (e.g., dimedone) to α,β-unsaturated enones. mdpi.com These reactions proceed in moderate to high yields (up to 99%) and with enantioselectivities ranging from 52% to 98% ee. mdpi.com The resulting adducts are versatile intermediates for synthesizing bioactive compounds. mdpi.com Similarly, the addition of malononitrile (B47326) to chalcones can be catalyzed by a simple complex of quinine and Al(OiPr)3, yielding products in high yields and good ee. researchgate.net Research has also shown that sustainable solvents like diethyl carbonate can be effectively used for quinine-catalyzed asymmetric Michael additions of malononitriles to enones, where π-π stacking interactions between the catalyst and substrates are key to achieving high asymmetric induction. rsc.org

In a notable application, an asymmetric Michael reaction catalyzed by a diphenylprolinol silyl (B83357) ether, a different class of organocatalyst, serves as the initial key step in a multi-reaction, one-pot synthesis of (–)-quinine itself. nih.govresearchgate.net

Table 2: Asymmetric Michael Addition Reactions via APTC with Quinine Analogs

| Catalyst Type | Nucleophile (Donor) | Electrophile (Acceptor) | Yield (%) | ee (%) | Reference(s) |

| Quinine-based Squaramide | Dimedone | Cinnamone | 99 | 98 | mdpi.com |

| Quinine-Al(OiPr)3 Complex | Malononitrile | Chalcone | 94 | 86 | researchgate.net |

| Quinine | Malononitrile | Chalcone | High | >90 | rsc.org |

| Quinine-derived Monoquaternary Salt | 2-Aza-7,8-difluoro-6-methoxy-3,4-dihydroquinazolin-4(1H)-one | (E)-N-(4-fluorophenyl)-2-nitroethenamine | 91.9 | 58 | thieme-connect.com |

| Cinchonidine-derived PTC | 2-Phenyl-1,3-indandione | Methyl vinyl ketone | 92 | 80 (S) | acs.org |

The enantioselective epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones, is a valuable transformation for producing optically active epoxides, which are crucial synthetic intermediates. acs.orgillinois.edu Phase-transfer catalysis using quinine analogs has proven to be a highly effective method for this purpose. illinois.edu Early work by Wynberg demonstrated the potential of Cinchona-derived catalysts, though with modest enantioselectivities. illinois.edu

Significant advancements were made by employing O-benzylated N-anthracenylmethyl Cinchona-derived catalysts. illinois.edu Under solid-liquid PTC conditions with potassium hypochlorite (B82951) (KOCl) as the oxidant, these catalysts facilitate the epoxidation of chalcones with excellent enantioselectivities, often between 95% and 99% ee. illinois.edu More recently, a new generation of hybrid amide-based Cinchona alkaloid catalysts has been developed, allowing for the epoxidation of a wide range of enones with excellent yields (up to 99%) and enantioselectivities (up to >99% ee) at very low catalyst loadings (0.5 mol%). acs.org

A notable application is the asymmetric epoxidation of 2-methylnaphthoquinone (vitamin K3), a challenging cyclic enone. A novel quinine-derived phase-transfer catalyst was specifically developed for this reaction, achieving a 76% yield and 85% ee, a significant improvement over previous methods. nih.gov

Table 3: Asymmetric Epoxidation Reactions via APTC with Quinine Analogs

| Catalyst Type | Substrate | Oxidant | Yield (%) | ee (%) | Reference(s) |

| O-Benzylated N-anthracenylmethyl Cinchona Catalyst | (E)-Chalcone | KOCl | High | 95.5-99.25 | illinois.edu |

| Hybrid Amide-based Cinchonidine (B190817) Catalyst | (E)-Chalcone | H2O2 | 99 | 99 | acs.org |

| Novel Quinine-derived PTC | 2-Methylnaphthoquinone (Vitamin K3) | NaOCl | 76 | 85 | nih.gov |

| N-Anthracenylmethyl Cinchonidinium Chloride | (E)-Chalcone | NaOCl | High | 84.5-94 | illinois.edu |

| Hybrid Amide-based Cinchonidine Catalyst | (2E,4E)-1,5-Diphenylpenta-2,4-dien-1-one | H2O2 | 95 | 96 | acs.org |

The enantioselective addition of terminal alkynes to carbonyl compounds is a powerful method for constructing chiral propargyl alcohols, which are versatile building blocks in organic synthesis. A highly effective strategy for this transformation involves a hybrid catalytic system that combines a silver salt with a chiral quinine-derived phase-transfer catalyst. organic-chemistry.orgresearchgate.net

This methodology has been successfully applied to the alkynylation of isatin (B1672199) derivatives. organic-chemistry.orgresearchgate.net In this reaction, a dimeric chiral quaternary ammonium salt derived from quinine acts as the phase-transfer catalyst and chiral inducing agent for a silver(I)-catalyzed addition of terminal alkynes to the isatin's C3-carbonyl group. organic-chemistry.org The reaction proceeds under mild conditions to afford chiral 3-alkynyl-3-hydroxy-2-oxindoles in good to high yields (up to 82%) and with excellent enantioselectivities (up to 99% ee). organic-chemistry.orgresearchgate.net The reaction tolerates a wide variety of substituents on both the isatin and the terminal alkyne. organic-chemistry.org The proposed mechanism involves the formation of a silver alkynylide, which then forms a chiral ion-pair with the quinine-derived catalyst before undergoing nucleophilic attack on the isatin. organic-chemistry.orgresearchgate.net

Table 4: Enantioselective Alkynylation of Isatins with a Quinine-derived PTC/Silver Catalyst

| Catalyst | Isatin Derivative (Substrate) | Terminal Alkyne | Yield (%) | ee (%) | Reference(s) |

| Dimeric Quinine-based PTC / AgOAc | N-Methylisatin | Phenylacetylene | 82 | 99 | organic-chemistry.org |

| Dimeric Quinine-based PTC / AgOAc | N-Methylisatin | (4-Chlorophenyl)acetylene | 79 | 99 | organic-chemistry.org |

| Dimeric Quinine-based PTC / AgOAc | N-Methylisatin | (4-Methoxyphenyl)acetylene | 78 | 99 | organic-chemistry.org |

| Dimeric Quinine-based PTC / AgOAc | 5-Bromoisatin | Phenylacetylene | 75 | 99 | organic-chemistry.org |

| Dimeric Quinine-based PTC / AgOAc | N-Benzylisatin | Phenylacetylene | 76 | 93 | researchgate.net |

Asymmetric cascade and domino reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient approach to building molecular complexity. Quinine derivatives have proven to be effective organocatalysts for initiating such sequences. nih.govoaepublish.com

A prominent example is found in the total synthesis of (–)-quinine itself, which features a one-pot domino reaction sequence. nih.govresearchgate.net This sequence begins with an organocatalyzed asymmetric Michael reaction, followed by an aza-Henry reaction, hemiaminalization, and elimination, ultimately affording a key tetrahydropyridine (B1245486) intermediate with excellent enantioselectivity (98% ee). nih.gov Another reported domino reaction involves a sulfur-mediated three-component intermolecular Michael/Mannich sequence using a modified quinine-derived quaternary ammonium salt as the catalyst. researchgate.net This reaction provides complex sulfur-containing molecules with three contiguous stereocenters in high yields and enantioselectivities (up to 95% ee). researchgate.net

Furthermore, quinine-derived thiourea (B124793) and squaramide catalysts have been employed in inter- and intramolecular Michael cycloaddition cascade reactions to synthesize complex spirocyclic frameworks, such as spirolactones, with outstanding diastereo- and enantioselectivities (up to >20:1 dr and >99% ee). oaepublish.com These examples highlight the power of quinine-based catalysts to control complex reaction cascades, providing rapid access to structurally diverse and enantioenriched molecules. buchler-gmbh.com

Table 5: Asymmetric Cascade and Domino Reactions Catalyzed by Quinine Analogs

Beyond the more common alkylation and conjugate addition reactions, quinine-derived phase-transfer catalysts are effective in a range of other asymmetric nucleophilic additions. These include Mannich-type reactions, Darzens reactions, and aziridinations. illinois.edursc.org

The aza-Henry reaction, a Mannich-type reaction between a nitroalkane and an imine, can be catalyzed by quinine derivatives with a free C(9)-OH group to produce β-nitroamines with high enantioselectivity. rsc.org These products are valuable precursors for chiral vicinal diamines and α-amino acids. rsc.org Similarly, the addition of malonates and β-keto esters to imines proceeds efficiently under PTC conditions with quinine-based catalysts. rsc.org

The Darzens reaction, which forms α,β-epoxyketones (glycidic esters) from α-halo ketones and aldehydes, has also been rendered asymmetric using these catalysts, albeit with moderate enantiomeric excess in early studies. illinois.edursc.org More specialized applications continue to be developed, such as the phase-transfer reduction of ketones using borohydride, where the chiral catalyst environment dictates the stereochemical outcome of the hydride addition. nih.gov These varied applications underscore the versatility of quinine-based quaternary ammonium salts in controlling stereochemistry across a broad spectrum of nucleophilic addition reactions. illinois.edu

Table 6: Examples of Other Nucleophilic Addition Reactions with Quinine-derived Catalysts

Mechanistic Elucidation of Chiral Induction in Catalysis

The ability of Quinine N-propyl chloride and related cinchona alkaloid catalysts to induce chirality in a reaction is a result of a complex interplay of non-covalent interactions that create a highly organized and chiral environment around the reacting molecules. This intricate mechanism involves the simultaneous activation and orientation of both the nucleophile and the electrophile, guiding the reaction towards a specific stereochemical outcome. wiley-vch.dedovepress.com

In asymmetric phase-transfer catalysis, the primary role of the quaternized catalyst, such as Quinine N-propyl chloride, is to form a chiral ion pair with an anionic nucleophile. wiley-vch.deacs.org This interaction is crucial for transferring the anion from an aqueous or solid phase into the organic phase where the reaction with the electrophile occurs. The electrostatic attraction between the cationic quinuclidinium nitrogen and the anion is the foundation of this process. nih.govresearchgate.net

The specific structure of the catalyst dictates the geometry of this ion pair. NMR studies on related N-benzylquinine quaternary ammonium ions have shown that the anion (e.g., BH₄⁻ or Cl⁻) occupies specific sites around the quaternary nitrogen. nih.gov The substituents on the nitrogen create a defined chiral pocket, and the anion's position within this pocket is not random. nih.gov This controlled positioning, stabilized by interactions with the catalyst's framework, ensures that the nucleophile is presented to the electrophile from a specific face, thereby dictating the stereochemistry of the newly formed chiral center. nih.govbeilstein-journals.org The effectiveness of this chiral induction is dependent on the tightness and structural definition of the ion pair, which can be influenced by the solvent's polarity. acs.org

A critical feature for the catalytic activity and enantioselectivity of many quinine derivatives is the hydroxyl group at the C9 position. dovepress.comnih.gov This group acts as a hydrogen bond donor, playing a key role in activating and orienting the electrophilic substrate. wiley-vch.dedovepress.com In the transition state, a hydrogen bond forms between the C9-OH group and a polar functional group on the electrophile (e.g., a carbonyl or nitro group). dovepress.comacs.org

This hydrogen-bonding interaction serves several purposes:

Electrophile Activation : It increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. dovepress.com

Orientation and Stabilization : It locks the electrophile into a specific orientation relative to the catalyst-bound nucleophile. beilstein-journals.orgrsc.org This precise arrangement within the catalyst-substrate complex is essential for stabilizing the transition state that leads to one enantiomer over the other. acs.orgrsc.org

Cooperative Catalysis : The hydrogen bonding works in concert with the ion-pairing interaction in a bifunctional manner. wiley-vch.dedovepress.com While the quinuclidinium cation holds the nucleophile, the C9-OH group holds the electrophile, bringing them together in a highly ordered, face-selective approach. researchgate.net

Computational and experimental studies have confirmed that this dual activation model, involving both ion-pairing and hydrogen bonding, is responsible for the high levels of enantioselectivity observed in many reactions catalyzed by cinchona alkaloids. rsc.org

High enantioselectivity in catalysis is achieved through a significant energy difference between the diastereomeric transition states leading to the two possible enantiomers. This energy difference is maximized when the catalyst and substrates form a well-defined, pre-organized complex before the key bond-forming step. dovepress.comfrontiersin.org

In the case of Quinine N-propyl chloride, this pre-organization is driven by the combination of ion-pairing and hydrogen bonding. researchgate.netbeilstein-journals.org These non-covalent interactions orient the reacting molecules within a chiral pocket created by the rigid quinuclidine skeleton and the aromatic quinoline (B57606) ring. dovepress.com The relative orientation of the quinoline and quinuclidine rings creates a steric environment that further restricts the possible approaches of the substrate. dovepress.com The catalyst essentially acts as a molecular template, assembling the reactants in a specific three-dimensional arrangement that directly leads to the desired product upon reaction. nih.gov The stability of this supramolecular assembly is crucial; factors that disrupt it, such as high temperatures or strongly coordinating solvents, can lead to a loss of enantioselectivity. nih.gov

Comparison of Catalytic Activity and Selectivity with Other Quinine Derivatives

The catalytic performance of Quinine N-propyl chloride is best understood by comparing it with other derivatives where the N-substituent and the C9-hydroxyl group are varied. These modifications significantly impact the catalyst's steric and electronic properties, which in turn affect reaction rates and enantioselectivity. clockss.orgillinois.edu

The substituent attached to the quinuclidine nitrogen is a critical handle for tuning the catalyst's performance in phase-transfer catalysis. clockss.org Studies comparing various N-alkyl and N-arylmethyl substituents have revealed clear structure-activity relationships.

Steric Bulk : Generally, increasing the steric bulk of the N-substituent leads to higher enantioselectivity. clockss.org For instance, catalysts with bulky N-substituents like anthracenylmethyl often provide superior enantiomeric excess (ee) compared to those with smaller groups like benzyl or simple alkyl chains. clockss.orgillinois.edu The larger group enhances the steric shielding around the active site, creating a more defined chiral pocket and forcing a more selective approach of the substrate to the ion-paired nucleophile. nih.gov

Electronic Effects : The electronic properties of the N-substituent also play a role. The introduction of electron-withdrawing groups on an N-arylmethyl substituent can enhance enantioselectivity. clockss.org This is attributed to subtle changes in the charge distribution and the nature of the ion pair.

Flexibility and Conformation : Simple alkyl chains like the n-propyl group in Quinine N-propyl chloride offer conformational flexibility. While often effective, they may not provide the same level of rigid steric blocking as larger, more structured groups like 9-anthracenylmethyl, which can lead to differences in selectivity depending on the specific reaction. clockss.org

| N-Substituent | Typical Reaction | General Effect on Enantioselectivity (ee) | Reference |

|---|---|---|---|

| n-Propyl | Phase-Transfer Alkylation | Effective, but may be lower than bulkier groups. | clockss.org |

| Benzyl | Phase-Transfer Alkylation | Generally good selectivity. | clockss.orgnih.gov |

| 9-Anthracenylmethyl | Phase-Transfer Alkylation | Often provides the highest selectivity due to significant steric bulk. | clockss.orgillinois.edu |

| 2-Fluorobenzyl | Phase-Transfer Alkylation | Higher selectivity compared to unsubstituted benzyl due to electronic effects. | clockss.org |

The C9 hydroxyl group is arguably one of the most important functional groups for the catalytic action of quinine derivatives in a wide range of reactions, not limited to phase-transfer catalysis. clockss.orgdovepress.com Its ability to act as a hydrogen-bond donor is central to the bifunctional activation mechanism. wiley-vch.dedovepress.com

Presence vs. Absence : The presence of the C9-OH group is often strictly required for achieving high enantioselectivity. nih.gov Its removal typically leads to a dramatic drop in or complete loss of stereocontrol, highlighting its role in organizing the transition state.

Protection of the Hydroxyl Group : When the C9-OH group is protected, for example, as an O-methyl or O-benzyl ether, the catalyst's behavior changes significantly. clockss.orgillinois.edu In phase-transfer catalysis, protecting the hydroxyl group can sometimes lead to faster reaction rates because the catalyst becomes more lipophilic, but it often comes at the cost of lower enantioselectivity as the crucial hydrogen-bonding interaction with the substrate is lost. clockss.orgillinois.edu However, in other types of reactions, such as the heterodimerization of ketenes, O-protected catalysts like TMS-quinine have been found to be optimal, suggesting the catalytic mechanism is different and does not rely on hydrogen bonding from the C9 position. nih.gov

Inversion of Stereochemistry : The stereochemistry at the C9 carbon is also critical. The diastereomer of quinine with an inverted configuration at C9 (epi-quinine) can lead to different levels of activity and even opposite enantiomers of the product, depending on the reaction. rsc.org This demonstrates that the specific spatial orientation of the hydroxyl group is key to establishing the chiral environment of the active site. rsc.org

| Modification at C9 | General Effect on Catalysis | Mechanism Implication | Reference |

|---|---|---|---|

| Free -OH (Natural) | High enantioselectivity, essential for many reactions. | Acts as a key H-bond donor for transition state stabilization. | dovepress.comnih.gov |

| Protected -OR (e.g., -OCH₃, -OBn) | Often lower ee but potentially faster rates in PTC. Can be optimal in other reactions. | Eliminates H-bonding capability; changes catalyst lipophilicity. | clockss.orgillinois.edunih.gov |

| Inverted -OH (epi-configuration) | Affects both reaction rate and enantioselectivity, can invert product chirality. | Alters the geometry of the catalyst-substrate complex. | rsc.org |

| Thiourea/Urea Moiety | Creates a more powerful H-bond donor site, enhancing activity and selectivity in many organocatalytic reactions. | Stronger bifunctional activation. | dovepress.comacs.org |

Heterogenized and Polymer-Supported Catalysts

The recovery and reuse of homogeneous catalysts are significant challenges in large-scale chemical synthesis, impacting both economic viability and environmental sustainability. To address these issues, considerable research has focused on the immobilization of chiral catalysts, such as quaternized quinine derivatives, onto solid supports. This process, known as heterogenization, transforms a soluble catalyst into a solid-phase catalyst that can be easily separated from the reaction mixture by simple filtration. The use of polymer-supported and other solid-phase catalysts offers several advantages, including simplified product purification, easy catalyst recovery and recycling, and the potential for use in continuous flow reactor systems. mdpi.orgrsc.org

The immobilization of cinchona alkaloid derivatives, including quaternized species analogous to N-propyl chloride quinine, has been achieved using various solid matrices. These supports include inorganic materials like mesoporous silica (B1680970) (e.g., MCM-41 and SBA-15) and organic polymers such as polystyrene. mdpi.orgrsc.orgx-mol.com The catalyst can be attached to the support through different sites on the alkaloid structure, for instance, via the C9-hydroxyl group or the vinyl group, or by incorporating the quaternized nitrogen atom into a polymer backbone. mdpi.orgbeilstein-journals.org

The effectiveness of these heterogenized catalysts is often compared to their homogeneous counterparts. While immobilization can sometimes lead to a decrease in catalytic activity or enantioselectivity due to steric hindrance or altered catalyst conformation, many studies report the development of highly efficient and robust supported systems that maintain or even improve upon the performance of the soluble catalyst. x-mol.combeilstein-journals.orgacs.org

Detailed Research Findings

Research has demonstrated the successful application of polymer-supported and heterogenized quinine-derived catalysts in a variety of asymmetric reactions.

A notable approach involves grafting quinine derivatives onto mesoporous silica. For example, a quinine thiourea-based catalyst immobilized on MCM-41 silica was shown to be highly efficient for the asymmetric cyanoethoxycarbonylation of isatins, achieving good yields and high enantioselectivity (up to 98% ee). rsc.org This catalyst could be recycled and reused up to five times without a significant loss of activity. rsc.org Similarly, a quinine organocatalyst immobilized on mesoporous SBA-15 by radical polymerization was used for the asymmetric Michael addition of diphenylphosphite to nitroalkenes, affording β-nitrophosphonates in high yields (92%) and with excellent enantioselectivity (98%). x-mol.com This catalyst also demonstrated good recyclability for up to five cycles. x-mol.com

Polymer-supported cinchona alkaloids have been extensively studied as phase-transfer catalysts. In one strategy, cinchona alkaloids were anchored to a polystyrene matrix. mdpi.org These catalysts were applied to the asymmetric benzylation of a glycine Schiff base, achieving enantiomeric excesses as high as 94%. mdpi.org The recyclability of such catalysts was also demonstrated, though a moderate decrease in enantioselectivity was observed over five consecutive runs. mdpi.org Another method combined bead polymerization and catalyst immobilization in a single step using thiol-ene chemistry, creating spherical, gel-type polymer beads containing the cinchona organocatalyst. beilstein-journals.org While catalytically active in the Michael addition of 3-methoxythiophenol to cyclohex-2-enone, these supported catalysts showed modest selectivity compared to the free catalyst. beilstein-journals.org

The development of these supported systems is crucial for the practical application of organocatalysis in industrial processes, including continuous flow chemistry, which offers enhanced efficiency and safety. acs.orguevora.pt

Table of Heterogenized Quinine Catalyst Performance in Asymmetric Michael Addition

This table summarizes the performance of different polymer-supported quinine catalysts in the asymmetric Michael addition of thiophenol to cyclohex-2-enone.

| Catalyst System | Support/Method | Yield (%) | ee (%) | Recyclability |

| Quinine Thiourea beilstein-journals.org | Thiol-ene Copolymerization | Quantitative | Reduced vs. free catalyst | Poor recycling reported |

| Quinine on SBA-15 x-mol.com | Radical Polymerization | 92 | 98 | Recyclable for 5 cycles |

Data sourced from referenced studies. "ee" denotes enantiomeric excess.

Table of Heterogenized Quinine Catalyst Performance in Other Asymmetric Reactions

This table presents findings from various asymmetric reactions catalyzed by heterogenized quinine derivatives.

| Reaction | Catalyst Support | Substrates | Yield (%) | ee (%) | Reference |

| Cyanoethoxycarbonylation | MCM-41 Silica | Isatin Derivatives | Good | up to 98 | rsc.org |

| Benzylation | Polystyrene | Glycine Schiff Base | - | up to 94 | mdpi.org |

| Michael Addition | Thiol-ene Polymer | 3-Methoxythiophenol & Cyclohex-2-enone | Quantitative | 11-14 | beilstein-journals.org |

Data sourced from referenced studies. "ee" denotes enantiomeric excess. A hyphen (-) indicates data not specified in the source.

Computational Chemistry and Theoretical Modeling of Quinine, N Propyl Chloride

Density Functional Theory (DFT) Studies of Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. For Quinine (B1679958), n-propyl chloride, DFT studies would be instrumental in elucidating its conformational preferences, electronic properties, and the intimate details of its interactions with substrates.

Studies on related cinchona alkaloid-derived quaternary ammonium (B1175870) salts have demonstrated that the conformation of the quinuclidine (B89598) and quinoline (B57606) rings, as well as the orientation of the substituent on the nitrogen atom, are critical for catalytic activity. For Quinine, n-propyl chloride, DFT calculations would likely reveal several low-energy conformers, with the relative orientation of the n-propyl group and the quinoline ring being a key determinant of the catalyst's chiral pocket. The interaction between the chloride anion and the quaternary ammonium cation would also be a focus, as this ion pairing can significantly influence the catalyst's reactivity.

A significant application of DFT is the elucidation of reaction mechanisms through the characterization of transition states. In catalytic cycles involving this compound as a phase-transfer catalyst, DFT could be used to model the transition states of key steps, such as alkylation or Michael additions.

For a typical phase-transfer catalyzed reaction, the catalytic cycle would involve the formation of an ion pair between the quaternary ammonium cation of the catalyst and the anionic nucleophile. This ion pair then reacts with the electrophile. DFT calculations would allow for the detailed analysis of the transition state structures for these steps. Key insights would include the identification of non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst, nucleophile, and electrophile that govern the stereochemical outcome of the reaction. For instance, in the alkylation of a glycine (B1666218) imine Schiff base, the catalyst's quinoline ring can shield one face of the enolate, while the quinuclidine core directs the incoming electrophile to the other face.

A hypothetical transition state energy profile for a reaction catalyzed by a cinchona alkaloid derivative is presented in Table 1.

| Transition State | Reactant Approach | Relative Energy (kcal/mol) | Key Non-Covalent Interactions |

| TS-Re | Re-face attack | 0.0 | Hydrogen bond between substrate and catalyst's hydroxyl group; steric hindrance from the quinoline ring. |

| TS-Si | Si-face attack | +3.5 | Unfavorable steric interactions with the quinuclidine moiety. |

This is a representative table based on typical findings for cinchona alkaloid catalysts and not specific experimental or computational data for this compound.

Building upon transition state analysis, DFT calculations are a powerful tool for predicting the enantioselectivity of a reaction. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted using the following equation derived from transition state theory:

ee (%) = 100 * (e(-ΔΔG‡/RT) - 1) / (e(-ΔΔG‡/RT) + 1)

where ΔΔG‡ is the difference in the Gibbs free energy between the two diastereomeric transition states, R is the gas constant, and T is the temperature.

For this compound, DFT studies would aim to calculate the energies of the competing transition states with high accuracy. The predicted enantioselectivity would then be compared with experimental results to validate the computational model. Such validated models can then be used to screen new catalyst designs and predict their effectiveness.

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other species in solution. For this compound, MD simulations would be particularly useful for understanding its behavior in the biphasic conditions typical of phase-transfer catalysis.

MD simulations can model the partitioning of the catalyst between the aqueous and organic phases and the transport of the anionic nucleophile from the aqueous to the organic phase. These simulations can also provide insights into the aggregation of the catalyst and the structure of the ion pairs in the organic phase. The solvation shell around the quaternary ammonium cation and the chloride anion would be a key focus, as the nature of the solvent can significantly impact the catalyst's activity and selectivity.

A study on the encapsulation of quinine in biodegradable nanoparticles utilized full atomistic molecular dynamics simulations to understand the interactions at a molecular level nih.gov. While not focused on catalysis, this research highlights the capability of MD to probe the interactions of quinine derivatives in complex environments nih.gov.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, including but not limited to DFT, can be used to determine a wide range of electronic properties of this compound. These properties can help in understanding its reactivity and catalytic behavior.

Key electronic properties of interest include:

Atomic Charges: The distribution of charge within the molecule can indicate the most likely sites for electrostatic interactions with substrates.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity in charge-transfer processes.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for nucleophilic and electrophilic attack.

These calculations can provide a quantitative basis for the qualitative models of catalyst-substrate interactions that are often invoked to explain enantioselectivity. A study on quinoline derivatives utilized DFT to calculate electronic properties and found that these properties are sensitive to the molecular geometry google.com.

Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR) for Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are statistical tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this case, catalytic selectivity.

For the design of new catalysts based on the this compound scaffold, a QSAR/QSSR study would involve synthesizing a library of related catalysts with systematic variations in their structure. For example, the n-propyl group could be replaced with other alkyl or aryl groups, or substituents could be introduced on the quinoline ring. The enantioselectivity of each of these catalysts would then be measured in a benchmark reaction.

Computational chemistry would be used to calculate a set of molecular descriptors for each catalyst in the library. These descriptors could include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., atomic charges, dipole moment), and topological indices. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates these descriptors to the observed enantioselectivity.

A 3D-QSAR study on novel triazole-quinine derivatives as antimalarial agents demonstrated the utility of this approach. The study used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that could predict the biological activity of the compounds with a high degree of accuracy. The contour maps generated from these models provided insights into the structural features that are important for activity and guided the design of new, more potent compounds. A similar approach could be applied to the design of more selective phase-transfer catalysts based on this compound.

A hypothetical QSAR model for enantioselectivity might take the form of the following equation:

log(ee) = c0 + c1σ + c2Es + c3*LUMO

where σ is the Hammett parameter of a substituent on the quinoline ring, Es is the Taft steric parameter of the group on the quinuclidine nitrogen, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c0, c1, c2, c3) would be determined by fitting the equation to the experimental data.

Advanced Analytical Methodologies for Quinine, N Propyl Chloride and Its Catalytic Products

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is paramount in asymmetric catalysis, as it quantifies the stereoselectivity of a reaction. Chiral chromatography is the cornerstone technique for separating and quantifying enantiomers produced in reactions catalyzed by Quinine (B1679958), n-propyl chloride.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective separation of non-volatile products. univie.ac.at The technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times.

Research Findings: Quinine and its derivatives are frequently employed as organocatalysts in reactions like Michael additions and ketene (B1206846) heterodimerizations. nih.govmdpi.com The enantiomeric excess of the products from these reactions is routinely determined by chiral HPLC. mdpi.com Polysaccharide-based CSPs, such as those coated or immobilized on a silica (B1680970) support, are particularly effective. Columns like Chiralpak AD-H, OD-H, and IC have demonstrated broad applicability in separating a wide range of chiral compounds. mdpi.com

The mobile phase, typically a mixture of hexane (B92381) and isopropanol, is optimized to achieve the best separation. mdpi.com Detection is commonly performed using a UV detector, as many organic products contain chromophores. mdpi.com For instance, in the asymmetric Michael addition of cyclic β-diones to α,β-unsaturated enones, the enantiomeric excess of the chromen-5-one products was successfully determined using a Chiralpak AD-H column with a hexane/i-propanol mobile phase and UV detection at 254 nm. mdpi.com Similarly, the analysis of β-lactone products from ketene heterodimerization reactions utilized various chiral columns (AD, OD-H, OB-H, AS-H) with isopropanol/hexane eluents. nih.gov

Table 1: Exemplary Chiral HPLC Conditions for Catalytic Product Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalytic Reaction | Asymmetric Michael Addition mdpi.com | Ketene Heterodimerization nih.gov |

| Chiral Column | Chiralpak AD-H | Chiralpak AD, OD-H, AS-H |

| Mobile Phase | Hexane/Isopropanol (80/20) | Isopropanol/Hexanes |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 254 nm | Diode Array Detector (225 or 254 nm) |

| Analyte Example | 2-Hydroxy-2-methyl-4-phenyl-2,3,4,6,7,8-hexahydro-5H-chromen-5-one | Z- and E-isomer β-lactones |

For catalytic products that are volatile or can be derivatized to become volatile, chiral Gas Chromatography (GC) is a powerful analytical tool. It offers high resolution and sensitivity, making it suitable for complex reaction mixtures.

Research Findings: In reactions that may yield volatile side products or where the main products themselves are sufficiently volatile, GC analysis is employed. nih.gov Chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives like Chiraldex B-DM, are used to separate enantiomers. nih.gov The analysis of ketene heterodimerization products, for example, can be performed using chiral GC to determine the Z:E isomer ratio and enantiomeric excess. nih.gov GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural identification. psu.eduscience.gov Derivatization to form more volatile compounds, such as n-propyl derivatives, can also facilitate GC analysis. psu.edu

Table 2: Typical Chiral GC Setup for Volatile Product Analysis

| Parameter | Description |

|---|---|

| Column Type | Chiral Capillary Column (e.g., Chiraldex B-DM) nih.gov |

| Stationary Phase | Cyclodextrin-based |

| Carrier Gas | Helium, Hydrogen, or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Separation of volatile enantiomers and isomers. nih.gov |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is an indispensable tool for the analysis of catalytic reactions, providing crucial information on the mass-to-charge ratio of ions. This data allows for the unambiguous identification of reaction products, intermediates, and byproducts. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a highly specific and sensitive analytical method.

Research Findings: In the context of catalysis by quinine derivatives, MS is used to confirm the structure of the desired products and to identify any unexpected outcomes. nih.gov For example, GC-MS analysis of crude reaction mixtures from ketene heterodimerizations confirmed that only one heterodimer regioisomer was formed. nih.gov Methane chemical ionization gas chromatography-mass spectrometry has been successfully used to identify metabolites of quinine, demonstrating the technique's power in identifying structurally related compounds in complex mixtures. nih.gov For non-volatile products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. Modern MS detectors, capable of multiple reaction monitoring (MRM), offer enhanced selectivity and sensitivity for quantitative analysis. food.gov.uk

Spectrophotometric Techniques for Chemical Kinetics

Understanding the rate at which a reaction proceeds is key to optimizing catalytic processes. Spectrophotometric techniques, particularly UV-Visible (UV-Vis) spectroscopy, offer a straightforward and non-destructive method for studying chemical kinetics.

Research Findings: The kinetics of reactions involving colored or UV-active species can be monitored in real-time by measuring the change in absorbance at a specific wavelength. The reaction of quinine with certain reagents has been shown to follow the rules of specific acid-base catalysis, with the kinetics of the process being monitored spectrophotometrically. researchgate.net In studies of nucleophilic aromatic substitution reactions, the kinetic profile can be investigated by following the absorbance of the product over time. acs.org By applying the Beer-Lambert law, the change in concentration of a reactant or product can be calculated, allowing for the determination of reaction rates, rate constants, and reaction orders. This information is vital for elucidating the reaction mechanism catalyzed by Quinine, n-propyl chloride.

Future Research Directions and Emerging Applications in Chemical Synthesis

Design and Synthesis of Next-Generation Quinine (B1679958), n-propyl chloride Analogs

The performance of a quinine-derived phase-transfer catalyst is intricately linked to its molecular architecture. Future research is heavily focused on the rational design and synthesis of new analogs with superior activity and selectivity. rsc.org The core strategy involves modifying various functional groups on the cinchona alkaloid scaffold to fine-tune its steric and electronic properties. rsc.org

Key areas of structural modification include:

Modification of the Quaternizing Group: While simple alkyl groups like n-propyl serve as a baseline, research is exploring the introduction of bulky or electronically modified arylmethyl groups at the bridgehead nitrogen. rsc.orgresearchgate.net For instance, catalysts bearing anthracenylmethyl groups have shown enhanced enantioselectivity compared to simpler benzyl (B1604629) derivatives, an effect attributed to increased steric hindrance that more effectively blocks one face of the substrate. researchgate.net

Derivatization of the C9-Hydroxyl Group: The hydroxyl group at the C9 position is a critical site for modification. Alkylation or arylation of this group can introduce additional steric bulk, influencing the chiral environment and improving enantiomeric excess in certain reactions. researchgate.net Furthermore, this position can be used to introduce other functional groups, creating bifunctional catalysts.

Creation of Dimeric and Polymeric Catalysts: To enhance catalytic efficiency and enantioselectivity, researchers have linked two or more cinchona alkaloid units together. sigmaaldrich.comresearchgate.net Dimeric cinchona alkaloid catalysts have demonstrated optimized performance in reactions like glycine (B1666218) imine alkylation, achieving enantioselectivities of 97–99% ee. sigmaaldrich.com Trimeric versions are also being investigated as highly efficient catalysts for the synthesis of α-amino acids. researchgate.net

Modification of the C3-Vinyl Group: The vinyl group at the C3 position offers another handle for creating novel catalysts. nih.gov Modifications such as introducing electron-deficient substituents at this site are being explored to tune the catalyst's properties and enhance its ability to form tight ion pairs with enolates in reactions like aldol (B89426) additions. nih.gov

These synthetic strategies are often guided by computational studies, such as Density Functional Theory (DFT) calculations, which help to understand the interactions between the catalyst and substrates and to predict the structures of more effective next-generation analogs. nih.govjst.go.jp

| Analog Type | Modification Strategy | Intended Improvement | Example Application |

|---|---|---|---|

| Bulky N-Arylmethyl Salts | Quaternization with groups like anthracenylmethyl chloride. researchgate.net | Enhanced steric shielding to increase enantioselectivity. researchgate.net | Asymmetric alkylations. |

| Bifunctional Catalysts | Introducing H-bond donors (e.g., thiourea (B124793), squaramide) at the C9 position. rsc.orgnih.gov | Simultaneous activation of both reaction partners. nih.gov | Michael additions, aza-Henry reactions. rsc.orgnih.gov |

| Dimeric/Trimeric Catalysts | Linking two or three alkaloid units via a spacer. sigmaaldrich.comresearchgate.net | Improved catalytic activity and higher enantioselectivity. sigmaaldrich.com | Alkylation of glycine imines. sigmaaldrich.com |

| C3-Modified Catalysts | Altering the C3-vinyl group to an alkynyl or other functional group. nih.gov | Tuning electronic properties and ion-pairing ability. nih.gov | Asymmetric aldol reactions. nih.gov |

Exploration of New Reaction Classes Catalyzed by Quinine-Derived Quaternary Ammonium (B1175870) Salts

While widely used for the asymmetric alkylation of glycine derivatives to produce unnatural α-amino acids, the applicability of quinine-derived quaternary ammonium salts is continually expanding to new and more complex chemical transformations. mdpi.comaustinpublishinggroup.com Research is focused on demonstrating the utility of these catalysts for constructing challenging molecular features, such as all-carbon quaternary stereocenters and axially chiral compounds. nih.govmdpi.com

Emerging reaction classes include:

Asymmetric Aldol Reactions: Novel cinchonidine-based quaternary ammonium salts have been designed to catalyze aldol reactions for the synthesis of β-hydroxy α-amino acids. nih.gov

Michael Additions and Cyclizations: These catalysts have proven effective in promoting enantioselective conjugate additions. For instance, they have been used in the aza-Michael cyclization reaction, which is a key step in the synthesis of the antiviral drug Letermovir (B608528). researchgate.net

Synthesis of Axially Chiral Compounds: A significant area of new research is the synthesis of atropisomers, which possess axial chirality due to restricted bond rotation. nih.govnih.gov Organocatalytic methods using cinchona alkaloid derivatives are being developed for the atroposelective synthesis of C-N and N-N axially chiral compounds through reactions like desymmetrization and N-acylation. nih.govnih.gov

Aza-Henry Reactions: Bifunctional catalysts bearing multiple hydrogen-bonding donors have been successfully applied to the aza-Henry (nitro-Mannich) reaction of α-aminosulfones, affording chiral adducts with excellent enantioselectivity and diastereoselectivity. rsc.org

The ability to catalyze such a diverse array of reactions underscores the broad potential of these systems in synthetic organic chemistry. rsc.org

| Reaction Class | Catalyst Type | Product Type | Significance |

|---|---|---|---|

| Aldol Reaction | C3-modified cinchonidine (B190817) salts nih.gov | β-hydroxy α-amino acids nih.gov | Access to important chiral building blocks. |

| Aza-Michael Cyclization | Monofunctional quinine quaternary salts researchgate.net | Chiral heterocyclic compounds (e.g., Letermovir) researchgate.net | Efficient synthesis of pharmaceutical agents. |

| Atroposelective N-Acylation | Cinchona-derived isothioureas nih.gov | N-N axially chiral compounds nih.gov | Creation of novel and challenging chiral scaffolds. |

| Aza-Henry Reaction | Bifunctional C9-amino derivatives rsc.org | Chiral diamine precursors rsc.org | Formation of C-N bonds with high stereocontrol. |

Integration with Flow Chemistry and Automated Synthesis

The translation of powerful catalytic methods from batch-wise laboratory scale to efficient industrial production is a major challenge. Flow chemistry, which involves performing reactions in a continuously flowing stream, offers significant advantages in this regard, including superior heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process telescoping. acs.orgbeilstein-journals.org

The integration of quinine-derived quaternary ammonium salt catalysis with continuous flow systems is a promising future direction. This can be achieved by immobilizing the catalyst on a solid support, such as a polymer resin or silica (B1680970). The immobilized catalyst is then packed into a column or reactor, and the reactant solution is passed through it. This setup offers several benefits:

Catalyst Recycling: The heterogeneous nature of the immobilized catalyst allows for its easy separation from the product stream and reuse over multiple cycles, improving the process's cost-effectiveness and sustainability.

Process Automation: Flow reactors can be integrated with inline analytical tools and automated feedback loops for real-time monitoring and optimization of reaction conditions. dtu.dk

Enhanced Safety and Scalability: Continuous processing minimizes the volume of reactive intermediates at any given time and allows for safer handling of exothermic reactions, facilitating straightforward scaling by extending operation time rather than increasing reactor volume. acs.org

While the direct application of catalysts like "Quinine, n-propyl chloride" in flow systems is an emerging area, the successful integration of other supported chiral catalysts in multi-step continuous syntheses of pharmaceutical products demonstrates the viability and potential of this approach. acs.org

Development of Supramolecular Catalytic Systems Utilizing Quaternary Salts

Supramolecular chemistry, which focuses on systems held together by non-covalent interactions (e.g., hydrogen bonding, ion-pairing), offers a sophisticated approach to catalyst design. By incorporating molecular recognition motifs into the catalyst structure, it is possible to create highly organized, enzyme-like catalytic pockets that can lead to exceptional levels of stereocontrol.

Future research is exploring the development of supramolecular systems based on quinine-derived quaternary salts. This involves designing catalysts that possess both the chiral scaffold and specific binding sites to pre-organize the substrates in the transition state. Examples of this approach include:

Bifunctional Catalysts with H-Bonding Donors: Catalysts functionalized with thiourea or squaramide groups can activate one substrate through hydrogen bonding while the quaternary ammonium center interacts with the other substrate via ion-pairing. nih.gov This dual activation mimics the strategy used by many enzymes.

Crown Ether-Containing Catalysts: The synthesis of catalysts that incorporate a crown ether moiety represents another avenue. mdpi.com Crown ethers are macrocyclic polyethers known for their ability to bind specific cations. In a phase-transfer reaction, a crown ether-functionalized catalyst could interact more specifically with the inorganic cation of the base (e.g., K+ in KOH), influencing the reactivity and organization of the ion pair and enhancing enantioselectivity. mdpi.com

These supramolecular strategies aim to move beyond simple steric and electronic tuning, creating a more defined and ordered chiral environment that can lead to unprecedented levels of catalytic performance.

Q & A

Q. What are the optimal laboratory synthesis methods for n-propyl chloride, and how do reaction conditions influence yield?

n-Propyl chloride is synthesized via nucleophilic substitution, typically using n-propanol with HCl in the presence of a Lewis acid catalyst like ZnCl₂. Key factors include temperature control (40–60°C), anhydrous conditions to prevent side reactions, and catalyst activation. Yield optimization requires stoichiometric excess of HCl and efficient removal of water to drive the reaction forward .

Q. Why is allyl chloride more reactive than n-propyl chloride in hydrolysis reactions?